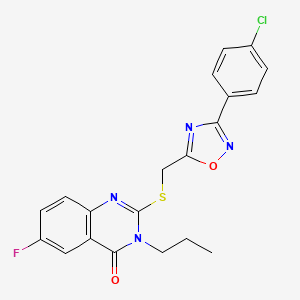
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative, which is a class of compounds known for their wide range of biological activities . It also contains a 1,2,4-oxadiazole ring and a 4-chlorophenyl group. Quinazolinones and 1,2,4-oxadiazoles have been studied for their potential as therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The quinazolinone core is a bicyclic structure with a benzene ring fused to a 2-aminoazaheterocycle . The 1,2,4-oxadiazole is a five-membered ring containing three heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic carbonyl group on the quinazolinone ring and the nucleophilic nitrogen atoms on the 1,2,4-oxadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the polar heterocyclic rings and the presence of the halogen. This could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel derivatives of quinazolinone, including the specific compound , to explore their biological activities. These compounds are synthesized through complex chemical reactions and characterized using various analytical techniques to understand their structural and chemical properties. For instance, Farag et al. (2012) synthesized new quinazolinone derivatives, evaluating their anti-inflammatory and analgesic activities, which indicates a broad interest in the therapeutic potentials of quinazolinones (Farag et al., 2012).
Potential Biological Activities
Quinazolinone derivatives have been extensively studied for their potential biological activities. Some research focuses on the antimicrobial properties of these compounds. For example, Desai et al. (2007) synthesized new quinazolinones and tested them for antimicrobial activities, showing promising results against various bacterial and fungal strains (Desai et al., 2007). Similarly, Rajasekaran et al. (2013) investigated novel thioxoquinazolinone derivatives for their antimicrobial and anticonvulsant activities, highlighting the diverse pharmacological potentials of this chemical class (Rajasekaran et al., 2013).
Anticancer Potential
The anticancer potential of quinazolinone derivatives has also been a significant area of interest. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, finding some compounds with remarkable broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Antimicrobial and Antitumor Activities
The research also extends to exploring the synergistic effects of quinazolinone derivatives with other chemical moieties. Hassanzadeh et al. (2019) synthesized quinazolinone-1,3,4-oxadiazole conjugates and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines, identifying compounds with significant cytotoxic activity (Hassanzadeh et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-2-9-26-19(27)15-10-14(22)7-8-16(15)23-20(26)29-11-17-24-18(25-28-17)12-3-5-13(21)6-4-12/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVPJAXHFVHSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
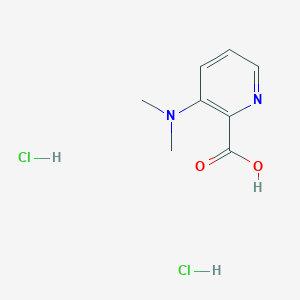
![N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide](/img/structure/B2428979.png)
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)
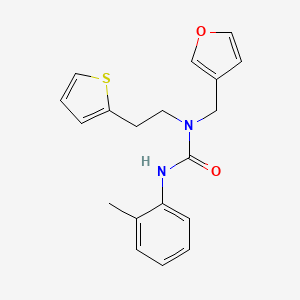
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)

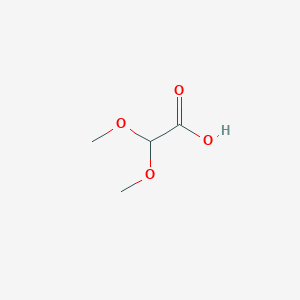
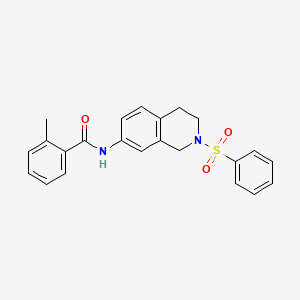
![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)
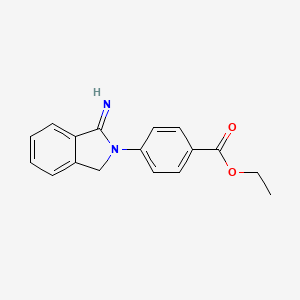


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428997.png)

